molecular formula C12H13FO3 B13543881 Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis

Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis

Cat. No.: B13543881
M. Wt: 224.23 g/mol
InChI Key: ABBBSVJSLKZJJT-UHFFFAOYSA-N
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Description

Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is a synthetic organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable diene or through intramolecular cyclization of a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate cyclobutane derivative.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclobutane with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of cyclobutane derivatives with biological macromolecules. Its fluorophenyl group can serve as a marker for tracking and imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-fluorophenyl)-2-hydroxycyclobutane-1-carboxylate: Similar structure but with different stereochemistry.

    Ethyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is unique due to its specific stereochemistry and the presence of a fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3

InChI Key

ABBBSVJSLKZJJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)F

Origin of Product

United States

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